molecular formula C13H14N4O B1415455 5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197061-87-1

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1415455
CAS RN: 2197061-87-1
M. Wt: 242.28 g/mol
InChI Key: NAIDTDZAVYYPHD-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (5-AMPC) is a small molecule with potential applications in a variety of scientific research areas. It has been studied for its potential use in the synthesis of other molecules, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

Novel Schiff bases derived from pyrazole-4-carbonitrile derivatives have been synthesized and screened for their antimicrobial properties. These compounds, including variations like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrated significant in vitro antimicrobial activity, indicating their potential as templates for developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Pyrazole derivatives, such as pyranopyrazole derivatives, have been explored for their corrosion inhibition performance on mild steel in acidic environments. These studies show that such compounds offer high inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Yadav et al., 2016).

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of various heterocyclic compounds using pyrazole-4-carbonitrile derivatives as key intermediates. These studies have led to the development of new compounds with potential pharmacological activities, showcasing the versatility of pyrazole-4-carbonitrile derivatives in synthesizing novel heterocycles (Kosheleva et al., 2016).

Lubricating Oil Additives

Some pyrazole derivatives have been evaluated as multifunctional additives for medium lubricating oils. These compounds have shown good copper corrosion inhibition, anti-rust, and antioxidant properties, indicating their usefulness in enhancing the performance and longevity of lubricating oils (Salih & Al-Messri, 2022).

properties

IUPAC Name

5-amino-1-(2-methoxy-5-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-4-5-12(18-3)11(6-8)17-13(15)10(7-14)9(2)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIDTDZAVYYPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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